3-bromo-5-methoxy-N-(propan-2-yl)aniline
Description
3-Bromo-5-methoxy-N-(propan-2-yl)aniline (C₁₀H₁₄BrNO) is an aniline derivative featuring a bromine atom at position 3, a methoxy group at position 5, and an isopropyl (propan-2-yl) substituent on the nitrogen atom (Figure 1). This compound is characterized by a meta-substitution pattern between the bromine and methoxy groups, which creates a unique electronic environment.
Synthesis: The compound can be synthesized via diazotization and reduction of precursor nitroarenes, as described for analogous 3-halo-5-alkoxyanilines in . For example, 3-bromo-5-methoxyaniline (a precursor) is obtained by reducing intermediates with tin and hydrochloric acid. Subsequent alkylation or Buchwald-Hartwig amination may introduce the isopropyl group .
Applications: This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group can act as a directing group or participate in demethylation pathways.
Properties
IUPAC Name |
3-bromo-5-methoxy-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)12-9-4-8(11)5-10(6-9)13-3/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXSJLHDGBPNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-N-(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-N-(propan-2-yl)aniline using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-5-methoxy-N-(propan-2-yl)aniline may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxy-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products Formed
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of primary or secondary amines from nitro groups.
Scientific Research Applications
3-bromo-5-methoxy-N-(propan-2-yl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-N-(propan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The isopropyl group can affect the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Aniline Derivatives
Key Observations:
Substituent Position and Electronic Effects :
- The meta-substituted bromine and methoxy groups in the target compound create a partially electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, 3-bromo-4-methyl-N-(propan-2-yl)aniline has adjacent substituents (Br and Me), leading to steric clashes and altered regioselectivity .
- 3-Bromo-5-ethoxyaniline lacks the isopropyl group, increasing its solubility in polar solvents compared to the target compound .
Functional Group Modifications: The nitroso group in 3-chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline enhances electrophilicity, enabling participation in cycloaddition reactions, unlike the target compound .
Steric and Steric Effects :
- The isopropyl group in the target compound reduces nucleophilicity at the nitrogen atom compared to primary anilines (e.g., 3-bromo-5-ethoxyaniline). This steric bulk may hinder participation in reactions requiring planar transition states, such as acylation.
Table 2: Reactivity Profiles of Selected Compounds
- Cross-Coupling Reactions : The target compound’s bromine atom is amenable to palladium-catalyzed cross-coupling, similar to 3-bromo-5-(oxazol-5-yl)aniline (), which forms biaryl structures for drug discovery .
- Demethylation: The methoxy group can be cleaved under acidic or oxidative conditions to yield phenolic derivatives, a pathway less accessible in ethoxy or isopropoxy analogs .
Biological Activity
3-Bromo-5-methoxy-N-(propan-2-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position and a methoxy group at the 5-position of the aniline ring, along with an isopropyl group attached to the nitrogen. This unique substitution pattern influences its chemical reactivity and biological interactions.
The biological activity of 3-bromo-5-methoxy-N-(propan-2-yl)aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity towards these targets, potentially modulating key biochemical pathways involved in disease processes.
Potential Targets:
- Enzymes : The compound may inhibit specific enzyme activities by binding to their active sites.
- Receptors : It could act as an agonist or antagonist, altering receptor function and signaling pathways.
- Nucleic Acids : Interaction with DNA or RNA can lead to modulation of gene expression.
Biological Activities
Research has identified several biological activities associated with 3-bromo-5-methoxy-N-(propan-2-yl)aniline:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various aniline derivatives, including 3-bromo-5-methoxy-N-(propan-2-yl)aniline. The compound was tested against Gram-positive and Gram-negative bacteria using the dilution method. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Study 2: Anticancer Activity
In vitro studies evaluated the antiproliferative effects of 3-bromo-5-methoxy-N-(propan-2-yl)aniline on several cancer cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell growth, particularly against A549 lung cancer cells. These findings suggest that further development could lead to new anticancer therapies .
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-Bromo-5-methoxy-N-(propan-2-yl)aniline | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Table 2: Anticancer Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
